amino}acetamide dihydrochloride CAS No. 2044713-07-5](/img/structure/B2911162.png)
2-{[4-(Aminomethyl)phenyl](methyl)amino}acetamide dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-{4-(Aminomethyl)phenylamino}acetamide dihydrochloride” is a chemical compound with the molecular formula C10H17Cl2N3O and a molecular weight of 266.17 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-{4-(Aminomethyl)phenylamino}acetamide dihydrochloride” is represented by the formula C10H17Cl2N3O . The InChI code for this compound is 1S/C10H15N3O.2ClH/c1-13(7-10(12)14)9-4-2-8(6-11)3-5-9;;/h2-5H,6-7,11H2,1H3,(H2,12,14);2*1H .作用机制
AMCA acts as a selective agonist for the sigma-1 receptor. It has been shown to modulate the activity of various ion channels and neurotransmitter receptors, including the NMDA receptor and the voltage-gated calcium channel. It has also been shown to protect against cell death in various models of neurodegenerative disease.
Biochemical and Physiological Effects:
AMCA has been shown to have various biochemical and physiological effects. It has been shown to increase the release of acetylcholine, dopamine, and serotonin in the brain. It has also been shown to increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF). These effects suggest that AMCA may have potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
实验室实验的优点和局限性
AMCA has several advantages for use in lab experiments. It is easy to synthesize and has a high affinity for the sigma-1 receptor, making it a useful tool for studying this receptor. However, AMCA has some limitations. It has low selectivity for the sigma-1 receptor, and its effects on other receptors and ion channels may complicate its interpretation in experiments. Additionally, the potential toxicity of AMCA has not been fully evaluated.
未来方向
There are several potential future directions for research on AMCA. One area of interest is in the development of more selective sigma-1 receptor agonists. Another area of interest is in the investigation of the potential therapeutic applications of AMCA in the treatment of various neurological and psychiatric disorders. Further studies are needed to fully understand the biochemical and physiological effects of AMCA and its potential therapeutic applications.
合成方法
The most common method for synthesizing AMCA is through the reaction of 4-aminomethylbenzoic acid with methylamine and acetic anhydride. The resulting product is then treated with hydrochloric acid to form AMCA dihydrochloride. Other methods include the reaction of 4-aminomethylbenzoic acid with dimethylamine, and the reaction of 4-aminomethylbenzoic acid with methylamine and formaldehyde.
科学研究应用
AMCA has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in various physiological processes such as pain perception, memory, and mood regulation. AMCA has been used as a tool to study the sigma-1 receptor and its role in these processes.
安全和危害
The safety information available indicates that “2-{4-(Aminomethyl)phenylamino}acetamide dihydrochloride” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
属性
IUPAC Name |
2-[4-(aminomethyl)-N-methylanilino]acetamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.2ClH/c1-13(7-10(12)14)9-4-2-8(6-11)3-5-9;;/h2-5H,6-7,11H2,1H3,(H2,12,14);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCBZUFKXUSEDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N)C1=CC=C(C=C1)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2,3-dimethylphenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2911083.png)

![Ethyl 4-(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)-4-oxobutanoate](/img/structure/B2911086.png)
![2-((6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)sulfonyl)benzonitrile](/img/structure/B2911088.png)
![N-(2,4-dimethoxyphenyl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2911090.png)
![2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2911091.png)

![N-[3-[(E)-2-(6-Chloro-5-methyl-2-pyridin-3-ylpyrimidin-4-yl)ethenyl]phenyl]-2,2,2-trifluoroacetamide](/img/structure/B2911096.png)
![2-({4-amino-5-[(4-methylphenyl)sulfonyl]pyrimidin-2-yl}thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2911097.png)


![2-(Tert-butyl) 7-ethyl 2,6-diazaspiro[3.4]octane-2,7-dicarboxylate](/img/structure/B2911102.png)